7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid
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Overview
Description
7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group attached to a heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid typically involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the attachment of this protected amino group to a heptanoic acid derivative. The general synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Heptanoic Acid Derivative: The protected amino group is then reacted with a heptanoic acid derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, revealing the free amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-(((Benzyloxy)carbonyl)amino)heptanoic acid
- 2-methylheptanoic acid
- Benzyloxycarbonyl-protected amino acids
Uniqueness
7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid is unique due to its specific structural features, including the presence of a benzyloxycarbonyl-protected amino group and a methyl-substituted heptanoic acid backbone. This combination of features provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-methyl-7-(phenylmethoxycarbonylamino)heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-13(15(18)19)8-4-3-7-11-17-16(20)21-12-14-9-5-2-6-10-14/h2,5-6,9-10,13H,3-4,7-8,11-12H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKXGUQIXFEHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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